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Compound of Interest

Compound Name: 2-(2,4,5-Trifluorophenyl)ethanol

Cat. No.: B1318787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 2-(2,4,5-Trifluorophenyl)ethanol. Due to the limited availability of published

experimental data for this specific molecule, this document presents a predictive analysis

based on data from structurally analogous compounds and established spectroscopic

principles. The information herein is intended to serve as a reference for researchers involved

in the synthesis, characterization, and application of fluorinated aromatic compounds in drug

development and other scientific endeavors.

Chemical Structure and Properties
IUPAC Name: 2-(2,4,5-Trifluorophenyl)ethanol Molecular Formula: C₈H₇F₃O[1][2] Molecular

Weight: 176.14 g/mol [3] CAS Number: 883267-70-7[2]

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-(2,4,5-Trifluorophenyl)ethanol. These

predictions are derived from the analysis of similar compounds and general spectroscopic

theory.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3-7.1 m 2H Aromatic CH

3.89 t 2H -CH₂-OH

2.95 t 2H Ar-CH₂-

~2.5-1.5 br s 1H -OH

Predicted solvent: CDCl₃. The chemical shifts of the aromatic protons are estimations and will

be influenced by the fluorine substitution pattern, exhibiting complex splitting patterns due to

¹H-¹⁹F coupling.

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ) ppm Assignment

~157 (ddd) C-F

~148 (ddd) C-F

~145 (ddd) C-F

~120 (dd) Aromatic CH

~115 (dd) Aromatic CH

~105 (dd) Aromatic C-C

61.5 -CH₂-OH

31.8 Ar-CH₂-

Predicted solvent: CDCl₃. The aromatic carbons will exhibit splitting due to coupling with

fluorine (J-coupling), indicated by 'd' for doublet and 'dd' for doublet of doublets, and 'ddd' for

doublet of doublet of doublets.
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)[4][5]

3100-3000 Medium Aromatic C-H stretch[4]

2960-2850 Medium Aliphatic C-H stretch

1600-1450 Medium-Strong Aromatic C=C stretch[4]

1250-1000 Strong
C-O stretch (alcohol)[4][5] & C-

F stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Assignment

176 Moderate [M]⁺ (Molecular Ion)

145 High [M - CH₂OH]⁺

117 Moderate
[M - CH₂OH - CO]⁺ or

[C₆H₂F₃]⁺

Ionization method: Electron Ionization (EI). The fragmentation pattern is predicted based on the

stability of the resulting carbocations and neutral losses.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on standard laboratory practices for the analysis of small

organic molecules.

NMR Spectroscopy
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¹H and ¹³C NMR spectra would be acquired on a 300 or 500 MHz spectrometer.[6][7] The

sample would be prepared by dissolving approximately 5-10 mg of 2-(2,4,5-
Trifluorophenyl)ethanol in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.[8] For ¹H NMR, the spectral width would be

set from -2 to 12 ppm. For ¹³C NMR, the spectral width would be set from 0 to 220 ppm.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory.[9] A small drop of the liquid

sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the

range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean,

empty ATR crystal would be collected prior to the sample measurement.[4]

Mass Spectrometry (MS)
Mass spectral data would be acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source.[10] The sample, dissolved in a

volatile solvent like dichloromethane or methanol, would be injected into the GC. The mass

spectrometer would be set to scan a mass range of m/z 40-500.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-(2,4,5-Trifluorophenyl)ethanol.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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